5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a morpholino group, which is a common motif in organic chemistry and often used as a protecting group for amines . The compound also contains a thioether group, which is characterized by the presence of a sulfur atom connected by single bonds to two organic groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the morpholino group, and the addition of the thioether group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with various substituents attached at different positions. The morpholino group would likely contribute to the polarity of the molecule, while the thioether group could potentially participate in various chemical reactions .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would likely be influenced by the presence of the morpholino and thioether groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent. Researchers have tested it against several cancer cell lines, including human gastric cancer (NUGC), colon cancer (DLD1), liver cancer (HA22T and HEPG2), breast cancer (MCF), and nasopharyngeal carcinoma (HONE1) . Further investigations into its mechanism of action and potential clinical applications are warranted.
Anti-Inflammatory Properties
Lipid mediators play a crucial role in inflammation. This compound may modulate pro-inflammatory signal transduction pathways, such as the nuclear factor κB (NF-κB) pathway . Understanding its impact on inflammation could lead to novel therapeutic strategies.
Inhibition of TrmD Enzyme
The compound’s derivatives have been studied as inhibitors for the TrmD enzyme isolated from Haemophilus influenzae . TrmD is involved in tRNA modification, making this finding relevant for antimicrobial drug development.
PI3K Inhibition
Recent work synthesized 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors. These compounds were evaluated against various PI3K isomers (α, β, and γ) and demonstrated anticancer activity . Their potential in targeted cancer therapy merits further exploration.
Safety and Hazards
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, which this compound is a part of, are known to inhibit various enzymes and pathways . They are structural analogs of purines and have been found to have various biological activities .
Mode of Action
Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways . They are often used as kinase inhibitors, which are crucial in the progression of cancer . By inhibiting these kinases, they can potentially halt the proliferation and differentiation of cancer cells .
Biochemical Pathways
Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways, including protein kinases (pks) . PKs play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .
Pharmacokinetics
A related compound demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats .
Result of Action
Thienopyrimidine derivatives have been found to have significant cytotoxic activities against various cancer cell lines .
properties
IUPAC Name |
5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-6-7-14-8-21-18-16(19(26)23(5)20(27)22(18)4)17(14)29-11-15(25)24-9-12(2)28-13(3)10-24/h8,12-13H,6-7,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIWTRKAJQMJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)N3CC(OC(C3)C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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